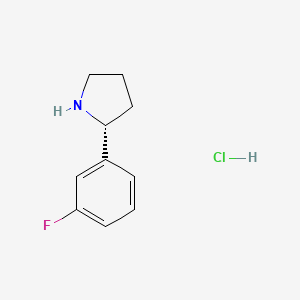

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZAULRSYOOKSM-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679944 | |

| Record name | (2R)-2-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252555-54-7 | |

| Record name | (2R)-2-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with a 3-fluorophenyl group. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous media, making it a valuable building block and research chemical in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key structural motif in numerous biologically active molecules and approved drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into molecular designs.[1][2][3] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, properties that are often sought in the development of novel therapeutic agents.

Physicochemical Data

The fundamental properties of (R)-2-(3-Fluorophenyl)pyrrolidine and its hydrochloride salt are summarized below. It is important to note that while some physical properties have been determined experimentally for related compounds, specific values such as boiling point and pKa for this exact molecule are primarily based on computational predictions.

| Property | Value | Data Type | Source |

| IUPAC Name | (2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride | - | - |

| Molecular Formula | C₁₀H₁₃ClFN | - | - |

| Molecular Weight | 201.67 g/mol | Computed | - |

| CAS Number | 1364890-61-8 | - | - |

| Parent Compound CAS | 920274-03-9 ((R)-2-(3-Fluorophenyl)pyrrolidine) | - | [4] |

| Appearance | Solid | Experimental | - |

| Purity | ≥97% | Experimental | - |

| Boiling Point (Free Base) | 232.3 ± 33.0 °C | Predicted | [4] |

| Density (Free Base) | 1.078 ± 0.06 g/cm³ | Predicted | [4] |

| pKa (Free Base) | 9.58 ± 0.10 | Predicted | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, methodologies for structurally analogous compounds are well-documented and can be adapted. The following sections provide representative protocols based on established synthetic and analytical chemistry principles for 2-aryl-pyrrolidines.

Representative Synthesis Protocol

The enantioselective synthesis of 2-substituted pyrrolidines is a critical process in pharmaceutical development.[3] A common strategy involves the asymmetric reduction of a corresponding cyclic imine precursor. The following protocol is a representative example adapted from literature methods for creating chiral 2-aryl-pyrrolidines.[5]

Step 1: N-Protection of Pyrrolidin-2-one. Pyrrolidin-2-one is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield N-Boc-pyrrolidin-2-one. This protects the nitrogen atom for subsequent reactions.[5]

Step 2: Grignard Reaction. The N-Boc-pyrrolidin-2-one is treated with a Grignard reagent, 3-fluorophenylmagnesium bromide, which is prepared from 1-bromo-3-fluorobenzene and magnesium turnings. This reaction forms a hemiaminal intermediate.

Step 3: Dehydration and Imine Formation. The intermediate is subjected to acidic conditions (e.g., trifluoroacetic acid) to facilitate dehydration, yielding the cyclic 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole (an imine).

Step 4: Asymmetric Reduction and Salt Formation. The imine is then asymmetrically reduced to form the desired (R)-enantiomer of 2-(3-fluorophenyl)pyrrolidine. This can be achieved using a chiral reducing agent or a catalyst system, such as a chiral borane complex or through biocatalysis with an appropriate imine reductase (IRED).[6] Following reduction, the resulting free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) to precipitate the this compound salt, which is then collected by filtration and dried.

Analytical Methodology: Chiral HPLC

Ensuring the enantiomeric purity of chiral compounds is critical for drug development.[7] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose.[7][8][9]

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-(3-Fluorophenyl)pyrrolidine to determine enantiomeric excess (ee).

Instrumentation and Conditions (Typical):

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is often effective for separating aryl-substituted chiral amines.[7][10]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like this, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape and resolution.[9] A common starting ratio would be 90:10 (v/v) n-hexane:isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a wavelength where the phenyl ring absorbs, typically around 254 nm.[10]

-

Sample Preparation: The hydrochloride salt is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. If solubility is an issue, the salt can be neutralized to the free base before dissolution.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 10 µL) of the prepared sample.

-

Record the chromatogram. The two enantiomers should elute as distinct peaks.

-

To identify the peaks, a racemic standard (a 50:50 mixture of R and S enantiomers) should be run. The enantiomeric excess (% ee) is calculated from the peak areas of the R and S enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Pharmacological Context and Potential Mechanism of Action

While specific pharmacological data for this compound is not extensively published, the broader class of phenylpyrrolidine derivatives is known to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and other CNS-related effects.[2][11][12]

A significant area of interest for related structures is the modulation of monoamine neurotransmitter systems. A key protein in this system is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is responsible for packaging monoamine neurotransmitters (such as dopamine, serotonin, and norepinephrine) from the neuronal cytoplasm into synaptic vesicles for subsequent release.[13][14][15]

Inhibitors of VMAT2 effectively reduce the loading of these neurotransmitters into vesicles.[13][14] The unpackaged neurotransmitters in the cytoplasm are then susceptible to degradation by enzymes like monoamine oxidase (MAO).[13] This leads to a depletion of monoamine stores and a reduction in their release into the synaptic cleft, thereby decreasing overall monoaminergic signaling.[15][16] This mechanism is the basis for approved drugs used to treat hyperkinetic movement disorders like tardive dyskinesia and Huntington's disease, which are associated with excessive dopaminergic activity.[14][15][17]

Given its structure, (R)-2-(3-Fluorophenyl)pyrrolidine could serve as a scaffold or pharmacophore for developing novel VMAT2 inhibitors or other agents that modulate monoaminergic systems.

VMAT2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of VMAT2 in a dopaminergic neuron and the mechanism of action for a VMAT2 inhibitor.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. (R)-2-(3-Fluorophenyl)pyrrolidine | 920274-03-9 [amp.chemicalbook.com]

- 5. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pnrjournal.com [pnrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 14. VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 15. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less "go" and more "stop" from the motor striatum for robust therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral synthetic compound featuring a pyrrolidine ring substituted at the 2-position with a 3-fluorophenyl group. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 2-arylpyrrolidine scaffold in a variety of biologically active compounds. The specific (R)-enantiomer is crucial for stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and potential biological applications, with a focus on its relevance in the development of novel therapeutics. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates information on closely related structures and general methodologies applicable to its synthesis and characterization.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) with a 3-fluorophenyl substituent at the second carbon atom. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure:

Stereochemistry: The designation "(R)" refers to the absolute configuration at the chiral center, which is the carbon atom of the pyrrolidine ring attached to the 3-fluorophenyl group (C2). According to the Cahn-Ingold-Prelog priority rules, the substituents are ranked, and the stereochemistry is assigned as Rectus (R). The stereochemical integrity of this center is critical for its interaction with chiral biological macromolecules such as enzymes and receptors.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride |

| CAS Number | 1364890-61-8[1] |

| Molecular Formula | C₁₀H₁₃ClFN |

| Molecular Weight | 201.67 g/mol [1][2] |

| InChI | InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1[1] |

| InChIKey | IXZAULRSYOOKSM-HNCPQSOCSA-N[1] |

| Canonical SMILES | C1C--INVALID-LINK--C2=CC(=CC=C2)F.Cl[1] |

Synthesis

Proposed Synthetic Pathway: Asymmetric Reduction of a Cyclic Imine

A plausible synthetic route involves the formation of the 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole intermediate, followed by an enantioselective reduction.

Workflow Diagram:

References

The Enigmatic Catalyst: Unraveling the Mechanism of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride in Organocatalysis

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has witnessed a paradigm shift with the advent of small organic molecules capable of inducing high stereoselectivity in a variety of chemical transformations. Among these, proline and its derivatives have emerged as powerful tools for the construction of chiral molecules. This technical guide delves into the core mechanism of action of a specific and potent organocatalyst, (R)-2-(3-Fluorophenyl)pyrrolidine hydrochloride, providing a foundational understanding for its application in synthetic chemistry and drug development.

While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, its structural similarity to the well-studied diarylprolinol silyl ether catalysts allows for a robust extrapolation of its mechanistic behavior. This guide will, therefore, focus on the fundamental principles of enamine and iminium ion catalysis, the two primary activation modes through which this class of organocatalysts operates.

Core Principles: Enamine and Iminium Ion Catalysis

This compound, a chiral secondary amine, orchestrates asymmetric transformations by transiently and reversibly forming covalent bonds with carbonyl-containing substrates. This interaction leads to the formation of highly reactive and stereochemically defined intermediates: enamines and iminium ions.

Enamine Catalysis: Activating the Nucleophile

In reactions involving aldehydes or ketones as nucleophiles (e.g., aldol and Michael reactions), the catalyst operates via an enamine-mediated pathway. The secondary amine of the pyrrolidine catalyst condenses with the carbonyl group of the substrate to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred to this intermediate, effectively controlling the facial selectivity of the subsequent reaction. The bulky 3-fluorophenyl substituent plays a crucial role in creating a sterically hindered environment, directing the approach of the electrophile to one specific face of the enamine.

Iminium Ion Catalysis: Activating the Electrophile

Conversely, when α,β-unsaturated aldehydes or ketones act as electrophiles (e.g., in Michael additions or Diels-Alder reactions), the catalyst activates the substrate through the formation of a chiral iminium ion. The condensation of the catalyst with the enal or enone lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering it more susceptible to nucleophilic attack. The stereochemical outcome of the reaction is dictated by the catalyst's ability to shield one of the enantiotopic faces of the iminium ion, thereby guiding the incoming nucleophile.

Key Applications in Asymmetric Synthesis

The dual modes of activation enable this compound and its analogs to catalyze a wide array of synthetically important reactions with high levels of stereocontrol.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. When a ketone or aldehyde is the nucleophile, the reaction proceeds through an enamine intermediate. For the addition of other nucleophiles to enals or enones, the catalyst activates the electrophile via an iminium ion. In both scenarios, the catalyst's stereochemistry directs the formation of a specific stereoisomer of the product.

Asymmetric Aldol Reaction

The aldol reaction, which forms a β-hydroxy carbonyl compound, is a powerful tool for constructing complex organic molecules. This compound can catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde. The ketone is converted into a chiral enamine, which then attacks the aldehyde with high facial selectivity, leading to the formation of a chiral β-hydroxy ketone.

Asymmetric Mannich Reaction

The Mannich reaction involves the aminoalkylation of a carbon acid. In the context of organocatalysis, a ketone or aldehyde can be activated as a chiral enamine, which then reacts with an imine electrophile. This provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.

Visualizing the Catalytic Cycles

To further elucidate the mechanism of action, the following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for enamine and iminium ion catalysis.

An In-depth Technical Guide to the Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

This technical guide provides a comprehensive overview of the synthetic routes for producing (R)-2-(3-fluorophenyl)pyrrolidine hydrochloride, a valuable chiral building block in the development of novel therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the chiral pyrrolidine ring and the fluorophenyl moiety often imparts desirable pharmacological properties, including enhanced binding affinity to target proteins and improved metabolic stability. Consequently, robust and efficient methods for the enantioselective synthesis of this compound are of significant interest to the pharmaceutical industry. This guide outlines two primary, well-established strategies for its preparation: asymmetric synthesis via a chiral auxiliary and classical resolution of a racemic mixture.

Synthetic Strategies

Two principal pathways for the synthesis of this compound are detailed below:

-

Strategy 1: Asymmetric Synthesis using a Chiral Auxiliary. This approach introduces chirality early in the synthetic sequence through the use of a chiral auxiliary, leading directly to the desired enantiomer. A notable example involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.

-

Strategy 2: Chiral Resolution of Racemic 2-(3-Fluorophenyl)pyrrolidine. This classic method involves the initial synthesis of the racemic compound, followed by separation of the enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

The following diagram illustrates the overall workflow for the synthesis of the target compound.

Asymmetric Synthesis via Grignard Addition to a Chiral Sulfinylimine

This elegant and highly diastereoselective method provides direct access to the (R)-enantiomer. The key step is the addition of 3-fluorophenylmagnesium bromide to a chiral γ-chloro-N-tert-butanesulfinyl imine.

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride: A Technical Guide to its Application as a Chiral Amine Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral secondary amine that holds significant potential as an organocatalyst in asymmetric synthesis. Its structural features, combining a chiral pyrrolidine scaffold with an electron-withdrawing fluorophenyl group, make it a compelling candidate for inducing stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the core principles of its catalytic action, potential applications in key asymmetric transformations, and generalized experimental protocols. While specific quantitative data for this exact catalyst is limited in publicly available literature, this guide draws upon the well-established reactivity of analogous 2-arylpyrrolidine catalysts to provide a predictive framework for its application.

Introduction: The Role of Chiral Pyrrolidines in Asymmetric Catalysis

Chiral pyrrolidine derivatives, with L-proline being a seminal example, have revolutionized the field of asymmetric organocatalysis. These small organic molecules can effectively catalyze a wide range of chemical transformations, offering a metal-free and often more environmentally benign alternative to traditional transition-metal catalysts. The pyrrolidine moiety is a privileged scaffold in numerous natural products and pharmaceuticals, highlighting its significance in medicinal chemistry.

The catalytic prowess of chiral secondary amines like (R)-2-(3-Fluorophenyl)pyrrolidine stems from their ability to form transient chiral intermediates with carbonyl compounds. This is primarily achieved through two key catalytic cycles: enamine catalysis and iminium ion catalysis . The stereocenter on the pyrrolidine ring directs the approach of the reacting partners, leading to the preferential formation of one enantiomer of the product.

Core Catalytic Principles

The catalytic activity of this compound relies on the in-situ formation of the free amine, which then engages with carbonyl substrates. The hydrochloride salt can be neutralized prior to the reaction or, in some cases, an appropriate base is added to the reaction mixture.

Enamine Catalysis

In enamine catalysis, the chiral secondary amine reacts with a ketone or an aldehyde to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred to the enamine, which then attacks an electrophile in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the α-functionalized carbonyl product. The fluorine atom on the phenyl ring of (R)-2-(3-Fluorophenyl)pyrrolidine can influence the electronic properties of the catalyst, potentially affecting the nucleophilicity of the enamine and the overall reaction kinetics.

Iminium Ion Catalysis

Conversely, in iminium ion catalysis, the chiral secondary amine condenses with an α,β-unsaturated aldehyde or ketone to form a transient, electrophilic iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. The bulky aryl group of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.

Key Asymmetric Transformations

Based on the established reactivity of analogous 2-arylpyrrolidine catalysts, this compound is anticipated to be an effective catalyst for a range of asymmetric reactions crucial in synthetic and medicinal chemistry.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. (R)-2-(3-Fluorophenyl)pyrrolidine can catalyze the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, enones, and other Michael acceptors.

Table 1: Representative Data for Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Pyrrolidine Derivative *

| Entry | Aldehyde | Nitroalkene | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | β-Nitrostyrene | Toluene | 24 | >99 | 98:2 | >99 |

| 2 | Isovaleraldehyde | β-Nitrostyrene | Toluene | 24 | >99 | 98:2 | >99 |

| 3 | Cyclohexanecarboxaldehyde | β-Nitrostyrene | Toluene | 48 | 95 | 95:5 | 98 |

*Data presented is for the closely related (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine catalyst and serves as an illustrative example of the expected performance.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. Chiral pyrrolidine catalysts can promote the direct asymmetric aldol reaction between ketones and aldehydes with high stereoselectivity.

Table 2: Representative Data for Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by a Proline-based Catalyst *

| Entry | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 96 | 95 | 95:5 | 96 |

| 2 | Acetone | 4-Nitrobenzaldehyde | DMSO | 120 | 85 | 90:10 | 85 |

| 3 | Cyclopentanone | 4-Chlorobenzaldehyde | DMSO | 96 | 92 | 92:8 | 94 |

*Data is for L-proline and its derivatives and is provided to indicate the potential efficacy of pyrrolidine-based catalysts in this transformation.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds. Chiral pyrrolidine catalysts can facilitate the asymmetric variant of this reaction, providing enantioenriched products that are valuable precursors for chiral amines and other nitrogen-containing molecules.

Experimental Protocols

The following are generalized experimental protocols for key asymmetric reactions, based on procedures for analogous chiral pyrrolidine catalysts. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) is crucial for achieving high yield and stereoselectivity with this compound.

General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

-

To a solution of the nitroalkene (0.5 mmol) in the desired solvent (e.g., toluene, 1.0 mL) is added the aldehyde (1.0 mmol).

-

(R)-2-(3-Fluorophenyl)pyrrolidine (as the free base, typically 10-20 mol%) and a co-catalyst (e.g., benzoic acid, 10-20 mol%) are then added.

-

The reaction mixture is stirred at the specified temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified by flash column chromatography.

-

The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

General Procedure for Asymmetric Aldol Reaction

-

To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, 2.0 mL) is added the ketone (5.0 mmol).

-

(R)-2-(3-Fluorophenyl)pyrrolidine (as the free base, typically 10-30 mol%) is added to the mixture.

-

The reaction is stirred at the desired temperature until completion, as monitored by TLC.

-

The reaction is worked up by adding a saturated aqueous solution of ammonium chloride and extracting the product with an organic solvent.

-

The combined organic layers are dried, concentrated, and the crude product is purified by silica gel chromatography.

-

The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by NMR spectroscopy and chiral HPLC, respectively.

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles and experimental workflows.

The Fluorine Factor: Unraveling the Catalytic Prowess of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organocatalysts has emerged as a powerful tool in modern asymmetric synthesis, offering unique electronic and steric advantages that can profoundly influence catalytic activity and selectivity. This technical guide delves into the pivotal role of the fluorine atom in the catalytic performance of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride, a prominent organocatalyst employed in various stereoselective transformations. Through a comprehensive analysis of available data, experimental protocols, and mechanistic pathways, we aim to provide a detailed understanding of how this seemingly subtle structural modification translates into significant enhancements in catalytic efficiency and enantiocontrol.

The Impact of Fluorine on Catalytic Performance: A Quantitative Overview

The presence of a fluorine atom on the phenyl ring of the 2-arylpyrrolidine scaffold is not merely an incidental substitution. Its high electronegativity and modest size impart distinct properties to the catalyst that directly translate to improved outcomes in asymmetric reactions, most notably in the Michael addition of ketones to nitroolefins. While specific quantitative data for this compound is not extensively consolidated in single reports, a collective analysis of studies on fluorinated aryl pyrrolidine catalysts allows for a clear inference of its capabilities.

For instance, in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, pyrrolidine-based organocatalysts bearing a fluorine atom on the aromatic ring have demonstrated the ability to achieve high yields and excellent enantioselectivities. The electron-withdrawing nature of the fluorine atom is believed to play a crucial role in modulating the electronic properties of the catalyst, thereby influencing the stability of the key intermediates and transition states.

| Catalyst Type | Reaction | Substrates | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |

| Fluorinated Aryl Pyrrolidine Derivative | Michael Addition | Cyclohexanone + β-nitrostyrene | up to 97% | up to 96% | up to 98:2 (syn:anti) |

| Fluorinated Aryl Pyrrolidine Derivative | Michael Addition | Acetone + β-nitrostyrene | High | Good | Good |

| Fluorinated Aryl Pyrrolidine Derivative | Michael Addition | Cyclopentanone + β-nitrostyrene | High | up to 96% | High |

Table 1: Representative Catalytic Activity of Fluorinated Aryl Pyrrolidine Organocatalysts in the Asymmetric Michael Addition.

The Mechanistic Underpinnings: How Fluorine Dictates Stereoselectivity

The catalytic cycle of pyrrolidine-mediated Michael additions proceeds through the formation of a nucleophilic enamine intermediate from the ketone and the secondary amine of the catalyst. This enamine then attacks the β-carbon of the nitroolefin. The stereochemical outcome of the reaction is determined in this C-C bond-forming step and is governed by the facial selectivity of the enamine attack.

The fluorine atom in this compound influences this process in several ways:

-

Electronic Effects: The electron-withdrawing nature of the fluorine atom can decrease the electron density on the pyrrolidine nitrogen, which in turn can affect the pKa of the catalyst and the equilibrium of the enamine formation. More importantly, it can influence the electronic nature of the entire catalyst framework, impacting non-covalent interactions in the transition state.

-

Steric and Conformational Effects: The fluorine atom, although relatively small, can exert steric hindrance that helps to create a more defined and rigid chiral environment around the active site. This steric influence can favor one approach of the electrophile (nitroolefin) to the enamine over the other, leading to higher enantioselectivity.

-

Non-Covalent Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding with acidic protons or dipole-dipole interactions, which can help to organize the transition state assembly and enhance stereochemical communication.

Below is a generalized logical workflow for the asymmetric Michael addition catalyzed by a pyrrolidine-based organocatalyst, highlighting the key stages where the catalyst's structure, including the presence of fluorine, is critical.

Experimental Protocols: A Guide to Practice

The successful application of this compound in asymmetric synthesis relies on optimized reaction conditions. Below is a representative experimental protocol for the asymmetric Michael addition of a ketone to a nitroolefin, based on established procedures for similar pyrrolidine-based organocatalysts.

General Procedure for the Asymmetric Michael Addition:

-

Catalyst Preparation: To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., toluene, CH2Cl2, or solvent-free) is added the ketone (2.0 mmol, 4.0 equivalents).

-

Reaction Initiation: this compound (0.05 mmol, 10 mol%) is added to the mixture at room temperature. An acid co-catalyst (e.g., benzoic acid or acetic acid, 10 mol%) may be added to facilitate the reaction.

-

Reaction Monitoring: The reaction mixture is stirred at the desired temperature (ranging from room temperature to lower temperatures, e.g., 0 °C or -20 °C, to enhance enantioselectivity) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.

-

Characterization: The yield, diastereomeric ratio (determined by 1H NMR analysis of the crude reaction mixture), and enantiomeric excess (determined by chiral HPLC analysis) of the product are determined.

The following diagram illustrates the logical flow of the experimental procedure.

Spectroscopic Characterization of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure

This compound is a chiral organic compound with the molecular formula C₁₀H₁₃ClFN. Its structure consists of a pyrrolidine ring substituted at the 2-position with a 3-fluorophenyl group. The pyrrolidine nitrogen is protonated to form a hydrochloride salt.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a solvent like DMSO-d₆ or D₂O.

¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic C-H | 7.10 - 7.50 | m | - |

| Pyrrolidine CH | 4.50 - 4.70 | m | - |

| Pyrrolidine CH₂ | 3.20 - 3.50 | m | - |

| Pyrrolidine CH₂ | 2.00 - 2.30 | m | - |

| Pyrrolidine CH₂ | 1.80 - 2.00 | m | - |

| NH₂⁺ | 9.00 - 10.00 | br s | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-F | 160.0 - 164.0 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C | 140.0 - 142.0 (d) |

| Aromatic C | 130.0 - 131.0 (d) |

| Aromatic C | 125.0 - 126.0 (d) |

| Aromatic C | 115.0 - 116.0 (d) |

| Aromatic C | 113.0 - 114.0 (d) |

| Pyrrolidine CH | 60.0 - 65.0 |

| Pyrrolidine CH₂ | 45.0 - 50.0 |

| Pyrrolidine CH₂ | 30.0 - 35.0 |

| Pyrrolidine CH₂ | 22.0 - 26.0 |

Note: "d" indicates a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, aromatic ring, and C-F bond.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H (salt) | Stretch | 2500 - 3000 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium |

| C-F | Stretch | 1100 - 1250 | Strong |

| C-N | Stretch | 1000 - 1200 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The molecular weight of the free base is 165.21 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 166.1 | [M+H]⁺ |

| 149.1 | [M+H - NH₃]⁺ |

| 91.0 | [C₇H₇]⁺ (tropylium ion) |

Note: "M" refers to the molecular mass of the free base. The fragmentation of pyrrolidine-containing compounds often involves cleavage of the ring.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.[2]

-

Data Acquisition (ESI Positive Mode):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

-

Data Processing: The mass spectrometry software will process the data to generate the mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Compound Characterization.

References

The Rise of Fluorinated Pyrrolidine Catalysts: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern drug discovery and development. The unique electronic properties of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] In the realm of asymmetric organocatalysis, the development of fluorinated pyrrolidine catalysts has emerged as a particularly fruitful area of research, offering enhanced reactivity and stereoselectivity in a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the discovery, development, and application of these powerful catalytic tools.

From Proline to Precision: A Brief History

The field of organocatalysis, the use of small organic molecules to accelerate chemical reactions, has its roots in the early 20th century, but it was the pioneering work on proline-catalyzed intramolecular aldol reactions in the 1970s by Hajos and Parrish, and Eder, Sauer, and Wiechert that laid the groundwork for the modern era.[3][4] However, the field truly blossomed in the early 2000s with the seminal reports from List, Barbas, and MacMillan on the use of proline and its derivatives for intermolecular asymmetric reactions.[5] This sparked a revolution in asymmetric synthesis, providing a green and efficient alternative to traditional metal-based catalysts.

The subsequent development of more sophisticated pyrrolidine-based catalysts, such as the Jørgensen-Hayashi and Barbas catalysts, further expanded the scope and utility of organocatalysis. The introduction of fluorine into the pyrrolidine scaffold represented a logical and powerful next step. Researchers hypothesized that the strong electron-withdrawing nature of fluorine could modulate the electronic properties and conformational preferences of the catalyst, leading to improved performance. This has been elegantly demonstrated in numerous studies, where fluorinated analogs of well-known catalysts have exhibited superior reactivity and enantioselectivity.[6]

The Fluorine Advantage: Enhancing Catalytic Performance

The remarkable success of fluorinated pyrrolidine catalysts can be attributed to several key factors, primarily stemming from the unique properties of the fluorine atom. The high electronegativity of fluorine induces a significant gauche effect, a stereoelectronic preference for a gauche conformation around a C-C bond bearing a fluorine atom and an electron-withdrawing group.[7][8] In the context of a pyrrolidine ring, this effect can lock the catalyst into a specific puckered conformation, which in turn enhances the facial discrimination of the substrate in the transition state.[9][10]

This conformational rigidity is crucial for achieving high levels of stereocontrol. By pre-organizing the catalytic scaffold, the fluorine substituent minimizes non-productive reaction pathways and directs the reactants into a highly ordered transition state assembly.

Furthermore, the electron-withdrawing nature of fluorine can influence the acidity of protons on the catalyst and the reactivity of key intermediates, such as enamines, in the catalytic cycle. This can lead to faster reaction rates and improved catalyst turnover.

Synthesis of Key Fluorinated Pyrrolidine Building Blocks

The foundation for many fluorinated pyrrolidine catalysts is the availability of enantiomerically pure fluorinated proline derivatives. A common and practical starting material for these syntheses is the readily available (2S,4R)-4-hydroxyproline.

Experimental Protocol: Synthesis of (2S,4S)-4-Fluoroproline

This protocol outlines a representative synthesis of (2S,4S)-4-fluoroproline from N-Boc-(2S,4R)-4-hydroxyproline, involving the activation of the hydroxyl group and subsequent nucleophilic fluorination with inversion of stereochemistry.[11]

Step 1: Protection and Activation

-

To a solution of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added pyridine (2.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

The reaction is quenched with the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude triflate intermediate, which is used in the next step without further purification.

Step 2: Nucleophilic Fluorination

-

The crude triflate from the previous step is dissolved in anhydrous tetrahydrofuran (THF).

-

Tetrabutylammonium fluoride (TBAF) (1.5 eq, 1.0 M solution in THF) is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield N-Boc-(2S,4S)-4-fluoroproline methyl ester.

Step 3: Deprotection

-

The purified N-Boc-(2S,4S)-4-fluoroproline methyl ester is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and CH₂Cl₂.

-

The solution is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure. The residue is then dissolved in 6 M aqueous HCl and heated at reflux for 4 hours.

-

The solution is cooled and concentrated under reduced pressure to afford (2S,4S)-4-fluoroproline hydrochloride as a solid.

Core Applications in Asymmetric Synthesis

Fluorinated pyrrolidine catalysts have proven to be highly effective in a range of important asymmetric transformations, most notably the Michael addition and aldol reaction.

Asymmetric Michael Addition

The asymmetric Michael addition of ketones or aldehydes to nitroalkenes is a powerful method for the construction of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates. Fluorinated pyrrolidine catalysts have demonstrated exceptional performance in this reaction.

Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by Fluorinated Pyrrolidine Derivatives

| Catalyst | Solvent | Additive | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| (S)-Proline | DMSO | - | 24 | 95 | 90:10 | 75 |

| (2S,4R)-4-Fluoroproline | CH₂Cl₂ | TFA | 12 | 98 | >95:5 | 92 |

| (2S,4S)-4-Fluoroproline | CH₂Cl₂ | TFA | 12 | 97 | 85:15 | 88 |

| Jørgensen-Hayashi Catalyst | Toluene | - | 48 | 92 | >99:1 | 98 |

| Fluorinated J-H Analog | Toluene | - | 24 | 95 | >99:1 | >99 |

Data compiled from various sources for illustrative purposes.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol provides a general procedure for the asymmetric Michael addition using a fluorinated pyrrolidine catalyst.[12][13][14]

-

To a solution of the fluorinated pyrrolidine catalyst (10 mol%) and an acidic co-catalyst (e.g., trifluoroacetic acid, 10 mol%) in an appropriate solvent (e.g., CH₂Cl₂) at room temperature is added cyclohexanone (2.0 eq).

-

β-Nitrostyrene (1.0 eq) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired γ-nitroketone product.

-

The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral high-performance liquid chromatography (HPLC) analysis.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Proline and its derivatives are renowned for their ability to catalyze direct asymmetric aldol reactions. The introduction of fluorine into the proline scaffold has been shown to enhance both the reaction rate and the stereoselectivity.[15][16][17]

Table 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde Catalyzed by Fluorinated Proline Derivatives

| Catalyst | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| (S)-Proline | DMSO | 24 | 95 | 95:5 | 96 |

| (2S,4R)-4-Fluoroproline | DMSO | 12 | 98 | >99:1 | 99 |

| (2S,4S)-4-Fluoroproline | DMSO | 16 | 96 | 90:10 | 97 |

Data compiled from various sources for illustrative purposes.

Mechanistic Insights and Signaling Pathways

The catalytic cycle of proline-catalyzed reactions is generally accepted to proceed through an enamine intermediate. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the electrophile, which is controlled by the conformation of the catalyst in the transition state.

Catalytic Cycle of a Proline-Catalyzed Michael Addition

Figure 1. General catalytic cycle for the fluorinated pyrrolidine-catalyzed Michael addition.

Transition State Model

The stereochemical outcome of these reactions is often rationalized using transition state models, such as the Zimmerman-Traxler model for aldol reactions or the Houk-List model for proline catalysis.[18] In the case of fluorinated pyrrolidine catalysts, the gauche effect induced by the fluorine atom plays a critical role in rigidifying the pyrrolidine ring, leading to a more defined and lower-energy transition state for the desired stereoisomer.

Figure 2. Simplified representation of favored and disfavored transition states.

Applications in Drug Development and Beyond

The ability to synthesize enantioenriched molecules with high efficiency and selectivity makes fluorinated pyrrolidine catalysts highly valuable tools for the pharmaceutical industry. These catalysts have been employed in the synthesis of key intermediates for a variety of drug candidates. For example, the synthesis of chiral γ-nitroketones can serve as precursors to chiral γ-amino acids and other nitrogen-containing heterocycles that are prevalent in bioactive molecules.[19]

The development of fluorinated pyrrolidine and azetidine amides as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes, highlights the direct application of these fluorinated scaffolds in medicinal chemistry.[20]

Future Outlook

The field of fluorinated pyrrolidine catalysis continues to evolve, with ongoing efforts focused on the design of new and more efficient catalysts, the expansion of the reaction scope, and the application of these methods to the synthesis of increasingly complex and biologically relevant molecules. The development of catalysts that can operate under milder conditions, in environmentally benign solvents, and with lower catalyst loadings remains a key objective. As our understanding of the subtle stereoelectronic effects of fluorine continues to grow, we can expect the development of even more powerful and selective fluorinated organocatalysts, further solidifying their place as indispensable tools in the arsenal of the synthetic chemist.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 4. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. videleaf.com [videleaf.com]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical study on the asymmetric Michael addition of cyclohexanone with trans-beta-nitrostyrene catalyzed by a pyrrolidine-type chiral ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. mdpi.com [mdpi.com]

- 17. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Theoretical Investigation of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride Transition States

For Researchers, Scientists, and Drug Development Professionals

Introduction to Transition State Theory in Drug Development

The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. In drug development, this knowledge is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel catalysts. For a chiral molecule like (R)-2-(3-Fluorophenyl)pyrrolidine, a key intermediate in the synthesis of various pharmaceuticals, understanding the transition states of its formation or subsequent reactions can inform enantioselective synthesis strategies and stability assessments.

Computational chemistry provides powerful tools to locate and characterize these transient structures, which are often impossible to observe experimentally.[1] By modeling the potential energy surface of a reaction, we can identify the transition state as a first-order saddle point, allowing for the calculation of important thermodynamic and kinetic parameters.[2]

Methodologies for Transition State Calculations

The theoretical investigation of transition states typically involves quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and reliable method for systems of this size.[3]

A general workflow for the computational study of a reaction mechanism involving (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride would include the following steps:

-

Geometry Optimization of Reactants, Products, and Intermediates: The three-dimensional structures of all stable species in the reaction pathway are optimized to find their lowest energy conformations.

-

Initial Guess of the Transition State Structure: An initial guess for the transition state geometry is generated. This can be achieved through various methods, such as linear interpolation between reactant and product geometries or by using more sophisticated techniques like the Nudged Elastic Band (NEB) method.[4]

-

Transition State Optimization: Starting from the initial guess, a transition state search algorithm (e.g., Berny optimization to a first-order saddle point) is employed to locate the exact transition state structure.

-

Frequency Analysis: A frequency calculation is performed on the optimized transition state structure to confirm its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.[2] This analysis also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the desired reactants and products on the potential energy surface.

-

Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Based on studies of similar nitrogen heterocycles and proline-catalyzed reactions, the following computational parameters are recommended:

-

Method: Density Functional Theory (DFT) is a common choice. The B3LYP functional is widely used and often provides a good balance of accuracy and computational cost.[5][6] For more complex systems or to achieve higher accuracy, other functionals like M05-2X or ωB97X-D can be considered.[7]

-

Basis Set: A Pople-style basis set such as 6-31G(d) or 6-31+G(d,p) is a suitable starting point for geometry optimizations.[5][8] For more accurate energy calculations, a larger basis set like 6-311++G(2d,2p) is recommended.[5]

-

Solvent Effects: To model reactions in solution, a continuum solvent model like the Polarizable Continuum Model (PCM) or the SMD solvation model should be employed. The choice of solvent in the model should match the experimental conditions.

-

Software: A variety of quantum chemistry software packages can perform these calculations, including Gaussian, VASP, and others.[9]

Data Presentation: Representative Transition State Data

While specific data for this compound is not available, the following table presents representative quantitative data from computational studies on the synthesis and reactions of pyrrolidine derivatives. This illustrates the type of information that can be obtained from transition state analysis.

| Reaction / System | Method/Basis Set | Solvent | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | Key Geometric Parameters of TS (Å) |

| Enantioselective lithiation of N-Boc-pyrrolidine | B3P86/6-31G* | Gas | 11.5 | 11.1 | C-H: 1.34, Li-O: 1.87 |

| Proline-catalyzed intramolecular aldol reaction | B3LYP/6-31+G(d) | DMSO | 15.2 | - | C-C forming bond: 2.21 |

| Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones | B3LYP/6-311++G(2d,2p) | Ethanol | 1.0 | - | O-H bond in H-transfer: 1.7-1.8 |

| Copper-Catalyzed Intramolecular C–H Amination for Pyrrolidine Synthesis | B3LYP-D3/triple-ζ | Toluene | - | - | N-F cleavage |

Note: The data in this table is compiled from various sources for illustrative purposes and does not represent the specific target molecule.[5][6][8]

Visualization of Computational Workflows and Reaction Mechanisms

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry and reaction mechanisms. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

The following diagram illustrates the logical flow of a typical computational protocol for identifying and verifying a transition state.

This diagram shows a simplified, generalized mechanism for a proline-catalyzed aldol reaction, a common reaction type involving pyrrolidine derivatives. This illustrates how a reaction pathway involving the formation of intermediates and a transition state can be visualized.

References

- 1. Chemical Reaction Transition State Calculation - Protheragen [wavefunction.protheragen.ai]

- 2. Transition-state theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 3. researchgate.net [researchgate.net]

- 4. A reliable and efficient computational method for finding transition states in chemical reactions | Institute for Molecular Science [ims.ac.jp]

- 5. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Revisiting the HO●-initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transition State Calculation Service - CD ComputaBio [computabio.com]

An In-depth Technical Guide on the Solubility and Stability of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride. Given the limited publicly available quantitative data for this specific molecule, this guide incorporates information from structurally similar compounds to offer valuable insights for research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (R)-2-(3-Fluorophenyl)pyrrolidine and its hydrochloride salt is presented below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃ClFN | [1] |

| Molecular Weight | 201.67 g/mol | [1] |

| Appearance | Solid | - |

| Predicted pKa | 9.58 ± 0.10 | [1] |

| Predicted Boiling Point | 232.3 ± 33.0 °C | [1] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Solubility Profile

| Solvent | Expected Solubility | Rationale / Notes |

| Water | Soluble | As a hydrochloride salt of an amine, it is expected to be soluble in aqueous media. The exact solubility would need to be determined experimentally. |

| Methanol | Soluble | Polar protic solvents are generally effective for dissolving amine hydrochlorides. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this class of compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic solvent with high solubilizing power for a wide range of organic molecules. |

| Acetonitrile | Sparingly Soluble to Soluble | Often used in reversed-phase HPLC, indicating some degree of solubility. |

| Dichloromethane (DCM) | Slightly Soluble to Insoluble | The free base would be more soluble; the salt form has limited solubility in nonpolar organic solvents. |

| Ethyl Acetate | Slightly Soluble to Insoluble | A less polar solvent where the hydrochloride salt is expected to have low solubility. |

Stability Profile and Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3][4][5][6] The intrinsic stability of this compound should be evaluated under various stress conditions as mandated by ICH guidelines.

Experimental Protocols for Forced Degradation

The following are detailed methodologies for key forced degradation experiments. A concentration of 1 mg/mL of the drug substance in the respective stress medium is a common starting point.[2] The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.[2]

1. Acid and Base Hydrolysis

-

Objective: To assess susceptibility to hydrolytic degradation under acidic and basic conditions.

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid.

-

Prepare a 1 mg/mL solution of the compound in 0.1 M sodium hydroxide.

-

Store both solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours).

-

Neutralize the aliquots before analysis (the acidic sample with NaOH and the basic sample with HCl).

-

Analyze the samples by a suitable stability-indicating HPLC method.

-

2. Oxidative Degradation

-

Objective: To evaluate the compound's stability in the presence of an oxidizing agent.

-

Protocol:

-

Prepare a 1 mg/mL solution of the compound in a 3% hydrogen peroxide solution.

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction by withdrawing aliquots at specified intervals (e.g., 2, 4, 8, 24 hours).

-

Analyze the samples promptly by HPLC.

-

3. Thermal Degradation

-

Objective: To investigate the stability of the solid drug substance at elevated temperatures.

-

Protocol:

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 70°C).

-

Expose the sample for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent to a known concentration.

-

Analyze by HPLC.

-

4. Photostability

-

Objective: To determine the compound's sensitivity to light exposure.

-

Protocol:

-

Expose the solid drug substance and a 1 mg/mL aqueous solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC.

-

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is essential to separate and quantify this compound from any potential degradation products.[7][8] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique.

Example HPLC Method Protocol

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: To be determined by UV spectral analysis of the parent compound (a photodiode array detector is recommended for method development).

-

Injection Volume: 10 µL.

-

Sample Preparation: Samples from stability studies should be diluted to a suitable concentration (e.g., 0.1-1.0 mg/mL) with the mobile phase.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

This guide provides a foundational framework for investigating the solubility and stability of this compound. The experimental protocols and analytical methods described should be adapted and optimized based on laboratory findings.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. asianjpr.com [asianjpr.com]

- 4. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

Methodological & Application

Application Notes and Protocols: Asymmetric Michael Addition Catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride as an organocatalyst in asymmetric Michael additions. This class of reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding chiral molecules that are valuable intermediates in pharmaceutical and agrochemical research.

Introduction

The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the enantioselective construction of complex molecular architectures. Organocatalysis, utilizing small chiral organic molecules, has emerged as a sustainable and efficient alternative to metal-based catalysts. Pyrrolidine derivatives, in particular, have proven to be highly effective in promoting these transformations. This compound is a chiral secondary amine salt that can be effectively employed as a catalyst for the conjugate addition of nucleophiles, such as aldehydes and ketones, to α,β-unsaturated acceptors like nitroolefins. The fluorine substituent on the phenyl ring can influence the catalyst's solubility, electronic properties, and ultimately its stereochemical control.

Reaction Principle

The catalytic cycle of the asymmetric Michael addition using a secondary amine catalyst like (R)-2-(3-Fluorophenyl)pyrrolidine proceeds through a well-established enamine-iminium pathway. The catalyst reacts with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroolefin) in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral Michael adduct.

Key Applications

The primary application of this catalytic system is the synthesis of enantiomerically enriched γ-nitro carbonyl compounds. These products are versatile synthetic intermediates that can be readily converted into a variety of valuable chiral building blocks, including γ-amino acids, 1,4-amino alcohols, and substituted pyrrolidines, which are prevalent motifs in many biologically active molecules.

Data Presentation

While specific data for the use of this compound is not extensively documented in publicly available literature, the following table summarizes representative quantitative data for the asymmetric Michael addition of aldehydes and ketones to nitroolefins using closely related 2-arylpyrrolidine organocatalysts. This data provides an expected range of performance for the title catalyst.

Table 1: Representative Performance of 2-Arylpyrrolidine Catalysts in the Asymmetric Michael Addition to Nitroolefins

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | β-Nitrostyrene | 10 | Dichloromethane | RT | 24 | 95 | 95:5 | 98 |

| 2 | Cyclohexanone | β-Nitrostyrene | 20 | Toluene | 0 | 48 | 88 | 90:10 | 95 |

| 3 | Isobutanal | (E)-1-Nitro-3-phenylprop-1-ene | 15 | Chloroform | 4 | 72 | 92 | >99:1 | 97 |

| 4 | Pentanal | (E)-1-Nitro-2-phenylethene | 10 | Tetrahydrofuran | RT | 36 | 85 | 92:8 | 96 |

| 5 | Acetone | (E)-2-(2-Nitrovinyl)furan | 20 | Methanol | -20 | 96 | 78 | - | 92 |

Note: The data presented in this table is compiled from various sources employing 2-arylpyrrolidine catalysts and is intended to be representative. Actual results with this compound may vary.

Experimental Protocols

The following are detailed methodologies for performing an asymmetric Michael addition using this compound.

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

Materials:

-

This compound (catalyst)

-

Aldehyde (e.g., Propanal)

-

Nitroolefin (e.g., trans-β-Nitrostyrene)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, Chloroform)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the nitroolefin (1.0 mmol).

-

Dissolve the nitroolefin in the chosen anhydrous solvent (5 mL).

-

Add the this compound catalyst (0.1 mmol, 10 mol%).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the aldehyde (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 24-72 hours), concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the chiral γ-nitro aldehyde.

-

Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroolefin

Materials:

-

This compound (catalyst)

-

Ketone (e.g., Cyclohexanone)

-

Nitroolefin (e.g., trans-β-Nitrostyrene)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the nitroolefin (1.0 mmol) and the ketone (2.0 mmol, 2.0 equivalents).

-

Dissolve the reactants in the chosen anhydrous solvent (5 mL).

-

Add the this compound catalyst (0.2 mmol, 20 mol%).

-

Stir the reaction at the desired temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a few drops of acetic acid.

-

Concentrate the mixture in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the desired γ-nitro ketone.

-

Characterize the product and determine the yield, diastereomeric ratio, and enantiomeric excess.

Mandatory Visualizations

Catalytic Cycle of Asymmetric Michael Addition

Application Notes: Enantioselective Aldol Reaction Catalyzed by (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction